

1-[(1-Methylpiperidin-4-yl)methyl]piperazine mass spectrometry results

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Compound of Interest

Compound Name: 1-[(1-Methylpiperidin-4-yl)methyl]piperazine

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An In-Depth Technical Guide to the Mass Spectrometric Analysis of **1-[(1-Methylpiperidin-4-yl)methyl]piperazine**

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the mass spectrometric analysis of **1-[(1-Methylpiperidin-4-yl)methyl]piperazine**, a compound of interest for researchers, scientists, and professionals in drug development. This guide moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale that inform expert analytical choices, ensuring a robust and reproducible methodology.

Introduction: The Analytical Imperative

1-[(1-Methylpiperidin-4-yl)methyl]piperazine (Molecular Formula: $C_{11}H_{23}N_3$, Molecular Weight: 197.32 g/mol) is a molecule featuring two distinct saturated heterocyclic scaffolds: a N-methylpiperidine moiety and a piperazine ring, joined by a methylene bridge.^[1] The presence of multiple basic nitrogen atoms makes this compound an ideal candidate for analysis by mass spectrometry (MS), particularly using soft ionization techniques. Accurate mass determination and structural elucidation through fragmentation analysis are critical for confirming identity, assessing purity, and studying metabolic fate in pharmaceutical research. Mass spectrometry offers unparalleled sensitivity and specificity for these tasks.^{[2][3]}

This guide will focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, which represents the gold standard for the analysis of such compounds in complex matrices.

Foundational Principles: Ionization and Instrumentation

The key to successful MS analysis is the efficient generation of gas-phase ions from the analyte. For a molecule like **1-[(1-Methylpiperidin-4-yl)methyl]piperazine**, the choice of ionization source is paramount.

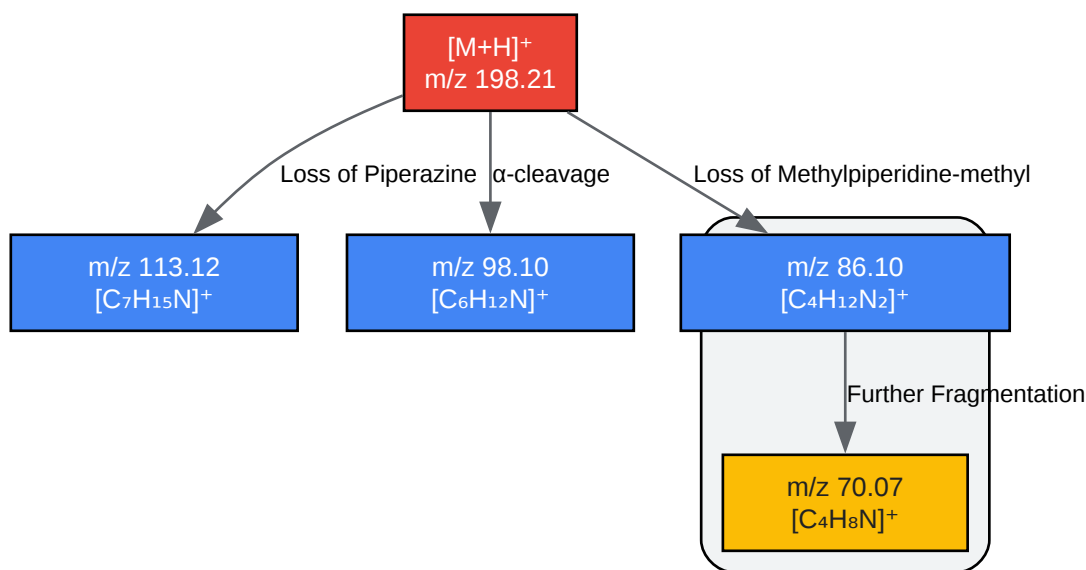
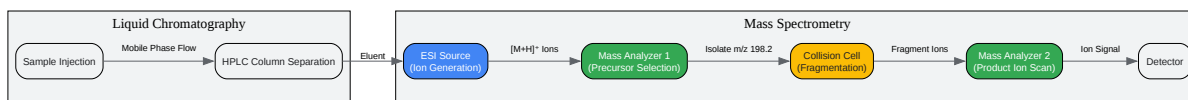
Ionization Source Selection: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the technique of choice for this compound.^{[4][5]} As a "soft" ionization method, ESI imparts minimal excess energy to the analyte, which prevents premature fragmentation and ensures the abundant generation of the protonated molecule, $[M+H]^+$.^{[6][7]}

Causality Behind the Choice:

- **Presence of Basic Nitrogens:** The three nitrogen atoms in the molecule are basic and readily accept a proton in the acidic mobile phases typically used for reverse-phase chromatography. This inherent chemical property makes the compound highly amenable to positive-ion ESI.^{[8][9]}
- **LC Compatibility:** ESI provides a seamless interface between the liquid phase separation from HPLC/UHPLC and the high-vacuum environment of the mass spectrometer.
- **Structural Integrity:** ESI preserves the intact molecule as a protonated species, providing a clear precursor ion for subsequent fragmentation experiments (MS/MS), which is essential for structural confirmation.^[6]

The diagram below illustrates the logical flow from sample introduction to ion detection in a typical LC-ESI-MS/MS system.



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